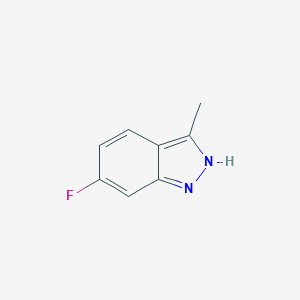

6-fluoro-3-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHZUSWLNCPZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442977 | |

| Record name | 6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159305-16-5 | |

| Record name | 6-Fluoro-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159305-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Data

A summary of the available physicochemical data for 6-fluoro-3-methyl-1H-indazole is presented in Table 1. It is important to note that while the molecular formula and weight are definitively established, experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in scientific literature. The subsequent sections of this guide provide detailed protocols for the experimental determination of these crucial parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | Calculated |

| Molecular Weight | 150.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge of similar small molecules |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on established methodologies widely used in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. The capillary method is a common and reliable technique for its determination.[1][2][3]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[5][6][7][8][9]

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[10][11][12][13]

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed flask and shaken until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Future Directions

Indazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[14][15][16] The physicochemical properties detailed in this guide are critical determinants of the pharmacokinetic and pharmacodynamic profiles of this compound. For instance, its solubility influences oral bioavailability, while its lipophilicity (logP) affects membrane permeability and distribution within the body. The ionization state at physiological pH, dictated by its pKa, will impact receptor binding and cellular uptake.

Further research is warranted to experimentally determine the physicochemical properties of this compound to build a comprehensive profile of this compound. This empirical data will be invaluable for the rational design of future analogs with improved drug-like properties and for the development of effective formulations for preclinical and clinical evaluation. The synthesis of this and related indazole compounds can be achieved through various established synthetic routes.[14][17]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the detailed protocols and workflows presented herein offer a clear roadmap for researchers to obtain this critical information. A thorough characterization of these properties is an essential step in unlocking the full therapeutic potential of this promising scaffold in drug discovery and development.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. pharmadekho.com [pharmadekho.com]

- 4. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 6-fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its physicochemical properties. A survey of synthetic methodologies for the indazole scaffold is presented, alongside a discussion of the potential biological significance of this class of compounds, particularly as kinase inhibitors. While specific experimental data for the title compound is limited in publicly available literature, this guide provides predicted spectral data and outlines general experimental protocols relevant to its synthesis and potential biological evaluation.

Chemical Identity and Properties

This compound is a substituted indazole with a fluorine atom at the 6-position and a methyl group at the 3-position of the bicyclic aromatic ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 159305-16-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

A summary of key physicochemical properties is provided in Table 2. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 150.15 | - |

| Molecular Formula | C₈H₇FN₂ | - |

Synthesis and Elucidation

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature, several established methods for the synthesis of substituted indazoles can be adapted. A common and effective approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Synthetic Approach

A plausible synthetic route, based on classical indazole syntheses, is outlined below. This multi-step process typically starts from a substituted aniline and proceeds through diazotization and cyclization.

Spectroscopic Profile of 6-Fluoro-3-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-fluoro-3-methyl-1H-indazole. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the information presented herein is a consolidation of predicted values based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This document is intended to serve as a reliable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 6-fluoro and 3-methyl substituents.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.5 - 13.5 | br s | - | N-H |

| ~7.7 - 7.8 | dd | ~8.8, 5.0 | H-4 |

| ~7.4 - 7.5 | dd | ~9.0, 2.2 | H-7 |

| ~7.0 - 7.1 | ddd | ~9.0, 8.8, 2.2 | H-5 |

| ~2.5 | s | - | -CH₃ |

Note: Chemical shifts are referenced to the residual solvent signal. The N-H proton is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Coupling Constant (¹JC-F) Hz | Assignment |

| ~160 (d) | ~240 | C-6 |

| ~141 (s) | - | C-3 |

| ~140 (d) | ~12 | C-7a |

| ~122 (s) | - | C-3a |

| ~121 (d) | ~10 | C-4 |

| ~112 (d) | ~25 | C-5 |

| ~97 (d) | ~28 | C-7 |

| ~11 (s) | - | -CH₃ |

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large coupling constant. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3000 | Broad | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1620 - 1600 | Medium | C=N stretch |

| ~1580 - 1450 | Strong | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | C-F stretch |

| ~850 - 750 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS) Data

| Ionization Mode | [M+H]⁺ (Calculated) | [M]⁺ (Calculated) |

| ESI | 151.0666 | - |

| EI | - | 150.0593 |

Note: The exact mass is calculated for C₈H₇FN₂. The observed fragmentation pattern in EI-MS would be dependent on the instrument conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds.

Synthesis: Cyclization of a Hydrazone

A common method for the synthesis of 3-substituted indazoles involves the acid-catalyzed cyclization of an appropriate phenylhydrazone.

-

Formation of the Hydrazone: 4-Fluoro-2-methylaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then reacted with a suitable nucleophile to form a phenylhydrazine. Subsequent reaction of the phenylhydrazine with an acetylating agent (e.g., acetic anhydride) would yield the corresponding hydrazone precursor.

-

Cyclization: The crude hydrazone is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and sulfuric acid. The solution is heated to reflux for several hours to induce cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.

-

IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectra would be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode for [M+H]⁺ or an electron ionization (EI) source at 70 eV for the molecular ion [M]⁺.

Visualizations

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Caption: Logical workflow for the complete spectroscopic characterization of the target compound.

Crystal Structure Analysis of a Fluorinated Indazole Derivative: A Technical Overview

Disclaimer: Detailed crystallographic data for 6-fluoro-3-methyl-1H-indazole was not publicly available at the time of this report. This document presents a comprehensive analysis of a closely related structure, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , to provide insights into the crystallographic features of fluorinated indazoles. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide details the crystal structure analysis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a synthetic intermediate for cannabinoid analogues.[1][2]

Molecular Structure

The molecule consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1 position and a methyl carboxylate group at the C3 position.[1][2] The indazole ring is nearly coplanar with the ester moiety, suggesting conjugation between the two.[1][2] The molecule is comprised of two planar segments.[1]

Crystallographic Data

The crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[1][2] A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [1][2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃FN₂O₂ |

| Formula Weight | 284.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.04322 (3) |

| b (Å) | 18.11509 (13) |

| c (Å) | 14.46487 (10) |

| β (°) | 90.4600 (6) |

| Volume (ų) | 1321.45 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54184 |

| Calculated Density (Mg m⁻³) | 1.429 |

| Absorption Coefficient (mm⁻¹) | 0.88 |

| F(000) | 592 |

| Crystal Size (mm) | 0.32 × 0.13 × 0.12 |

| Reflections Collected | 47493 |

| Independent Reflections | 2732 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.078 |

| R indices (all data) | R1 = 0.031, wR2 = 0.078 |

| Goodness-of-fit on F² | 1.03 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through the nucleophilic substitution of the N-H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[1][2]

For crystallization, the resulting compound was dissolved in ethyl acetate at a concentration of 3% (w/v) in a microvial. The vial was left undisturbed at room temperature for several months, which led to the formation of large, rod-shaped, colorless crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Rigaku XtaLAB Synergy diffractometer equipped with a HyPix-Arc 100 detector.[1] Data were collected using Cu Kα radiation at a temperature of 100 K. The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F² using SHELXL.[1][2] All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Structural Analysis and Intermolecular Interactions

The crystal packing of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is stabilized by weak intermolecular hydrogen-bond-like interactions.[1][2] Inversion-related dimers are formed through C13—H13⋯N2 and C6—H6A⋯O15 interactions.[1] Additional non-classical hydrogen bonds and a weak C—H⋯π interaction are also observed in the extended crystal structure.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like the fluorinated indazole derivative discussed.

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Logical Relationship of Crystallographic Analysis

The relationship between the different components of a crystallographic analysis is hierarchical, starting from the fundamental properties of the crystal and culminating in a detailed understanding of its atomic arrangement.

Caption: The logical flow from basic crystal parameters to detailed structural insights.

References

Solubility of 6-fluoro-3-methyl-1H-indazole in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-3-methyl-1H-indazole, a fluorinated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility in common organic solvents, and detailed experimental protocols for determining its solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The table below summarizes key computed and available data for this compound and related compounds to provide a comparative basis.

| Property | This compound | 6-fluoro-1H-indazole |

| Molecular Formula | C₈H₇FN₂[1] | C₇H₅FN₂[2] |

| Molecular Weight | 150.15 g/mol [1] | 136.13 g/mol [2] |

| XLogP3 | Not available | 2.3[2] |

| Topological Polar Surface Area (TPSA) | Not available | 28.7 Ų[2] |

| Hydrogen Bond Donors | 1 (predicted) | 1[2] |

| Hydrogen Bond Acceptors | 2 (predicted) | 2[2] |

Note: Some properties for this compound are predicted based on its structure as specific experimental data is not publicly available.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and the physicochemical properties of the parent indazole scaffold, a qualitative prediction of the solubility of this compound can be made. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and hydrogen bond acceptors (the nitrogen atoms) suggests potential for interaction with polar solvents. However, the aromatic bicyclic core is inherently nonpolar, which will contribute to its solubility in less polar organic solvents. The introduction of a fluorine atom can further modulate solubility, often increasing lipophilicity.

Table of Predicted Solubility:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding are expected. |

| Polar Protic | Methanol, Ethanol | Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the compound and the solvent may contribute to some degree of solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity should allow for some dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation for many organic compounds. |

| Aqueous | Water | Low | The largely nonpolar aromatic structure is expected to limit solubility in water. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.

1. Isothermal Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)

-

Vials with tight-sealing caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

-

Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the incubation period, visually inspect the vials to confirm the continued presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

-

2. General Procedure for Qualitative Solubility

For a rapid assessment of solubility, a qualitative method can be employed.

Procedure:

-

Place approximately 2-5 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL, vortexing or shaking after each addition.

-

Observe and record whether the compound dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Visualizations

Below is a diagram illustrating the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Ascendant Therapeutic Potential of Fluorinated Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the indazole nucleus has emerged as a powerful strategy to modulate and enhance the therapeutic properties of these derivatives. This technical guide provides a comprehensive overview of the potential biological activities of fluorinated indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activities

Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Inhibition of Kinase Signaling Pathways

Many fluorinated indazoles exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in tumors.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is crucial for cell growth and proliferation, and its aberrant activation is a key driver in many cancers. Certain fluorinated indazoles have been shown to be potent inhibitors of EGFR. For instance, a fluorinated derivative demonstrated remarkable activity against EGFR variants with sub-nanomolar IC50 values[1]. The inhibition of EGFR blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. Fluorinated indazole derivatives have been developed as potent VEGFR-2 inhibitors, thereby disrupting the tumor blood supply.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is also implicated in tumor angiogenesis and cell proliferation. A series of fluorinated indazole derivatives have shown potent inhibitory activity against FGFR1 and FGFR2, with IC50 values in the low nanomolar range[2].

Caption: Simplified EGFR signaling pathway and the inhibitory action of fluorinated indazole derivatives.

Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis and their inhibition by fluorinated indazoles.

Antiproliferative Activity

The cytotoxic effect of fluorinated indazole derivatives against various cancer cell lines is a key indicator of their anticancer potential. Compound 2f , a representative indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM[3][4]. Another compound, 6o , showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and displayed good selectivity for cancer cells over normal cells[5].

Table 1: Anticancer Activity of Fluorinated Indazole Derivatives (IC50/EC50 in µM)

| Compound ID/Series | Cancer Cell Line | Target/Pathway | IC50/EC50 (µM) | Reference |

| 2f | 4T1 (Breast) | Not specified | 0.23 | [4] |

| HepG2 (Liver) | Not specified | 0.80 | [4] | |

| MCF-7 (Breast) | Not specified | 0.34 | [4] | |

| A549 (Lung) | Not specified | 1.15 | [3] | |

| HCT116 (Colon) | Not specified | 0.95 | [3] | |

| 6o | K562 (Leukemia) | Bcl-2, p53/MDM2 | 5.15 | [5] |

| A549 (Lung) | Not specified | >50 | [5] | |

| PC-3 (Prostate) | Not specified | >50 | [5] | |

| Hep-G2 (Liver) | Not specified | >50 | [5] | |

| Fluorinated Derivative (36g) | H1975 (Lung) | EGFR | 0.191 (EC50) | [1] |

| HCC827 (Lung) | EGFR | 0.022 (EC50) | [1] | |

| Compound 100 (Fluorinated) | KG1 (Leukemia) | FGFR1/2 | 0.0253 | [2] |

| SNU16 (Gastric) | FGFR1/2 | 0.0774 | [2] | |

| Compound 97 | Various (12 lines) | c-Kit, PDGFRβ, FLT3 | 1.12 - 6.84 | [2] |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Inhibition of Inflammatory Mediators and Pathways

-

Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of Syk can suppress inflammatory responses. Certain 7-fluoroindazole derivatives have demonstrated excellent human Syk kinase inhibitory potency with IC50 values ranging between 10 nM and 50 nM.

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Some 5-fluoroindazole derivatives have been identified as inhibitors of p38 kinase, with IC50 values less than 10 µM.

Caption: Simplified representation of Syk kinase signaling in immune cells and its inhibition.

Caption: The p38 MAPK signaling cascade leading to inflammatory cytokine production and its point of inhibition.

Table 2: Anti-inflammatory Activity of Fluorinated Indazole Derivatives (IC50 in µM)

| Compound ID/Series | Target | Assay | IC50 (µM) | Reference |

| 7-Fluoroindazole derivatives | Syk Kinase | In vitro kinase assay | 0.01 - 0.05 | |

| 5-Fluoroindazole derivatives | p38 Kinase | Fluorescence anisotropy | < 10 | |

| Indazole | COX-2 | In vitro enzyme assay | 23.42 | [6] |

| 5-Aminoindazole | COX-2 | In vitro enzyme assay | 12.32 | [6] |

| 6-Nitroindazole | COX-2 | In vitro enzyme assay | 19.22 | [6] |

| Indazole | TNF-α | In vitro cytokine release | 220.11 | [6] |

| 5-Aminoindazole | TNF-α | In vitro cytokine release | 230.19 | [6] |

| 6-Nitroindazole | IL-1β | In vitro cytokine release | 100.75 | [6] |

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated indazole derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Efficacy

Several fluorinated indazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For example, certain fluorinated benzimidazole derivatives, which share structural similarities with indazoles, have shown good antibacterial and antifungal properties. One such compound displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL and good activity against B. subtilis with a MIC of 7.81 µg/mL[7].

Table 3: Antimicrobial Activity of Fluorinated Indazole and Related Derivatives (MIC in µg/mL)

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Compound 18 (Fluorinated Benzimidazole) | Gram-negative bacteria | 31.25 | [7] |

| Bacillus subtilis | 7.81 | [7] | |

| Compound 14 (Fluorinated Benzimidazole) | Bacillus subtilis | 7.81 | [7] |

| Indazole Derivative 2 | Enterococcus faecalis | ~128 | [8] |

| Indazole Derivative 3 | Enterococcus faecalis | ~128 | [8] |

| Indazole Derivative 5 | Staphylococcus aureus | 64 - 128 | [8] |

| Staphylococcus epidermidis | 64 - 128 | [8] | |

| Indole-triazole derivative 3d | Staphylococcus aureus | 3.125 - 50 | [9] |

| MRSA | 3.125 - 50 | [9] | |

| Escherichia coli | 3.125 - 50 | [9] | |

| Bacillus subtilis | 3.125 - 50 | [9] | |

| Candida albicans | 3.125 - 50 | [9] | |

| Candida krusei | 3.125 - 50 | [9] |

Experimental Protocols

Synthesis of a Representative Fluorinated Indazole Derivative

The following is a representative protocol for the synthesis of a 1H-indazole-3-carboxamide derivative, adapted from literature procedures[10][11]. This multi-step synthesis involves the protection of the indazole, introduction of the carboxamide functionality, and subsequent fluorination.

Caption: A general synthetic workflow for preparing fluorinated indazole-3-carboxamides.

Step 1: Protection of Indazole To a solution of indazole in an appropriate solvent (e.g., DMF), add a suitable protecting group such as SEM-Cl in the presence of a base (e.g., NaH). Stir the reaction mixture at room temperature until completion, as monitored by TLC. Work up the reaction to isolate the protected indazole.

Step 2: Carboxylation Dissolve the protected indazole in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a period of time. Bubble CO2 gas through the reaction mixture. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify to obtain the indazole-3-carboxylic acid.

Step 3: Amide Coupling To a solution of the indazole-3-carboxylic acid in DMF, add HOBT, EDC.HCl, and a tertiary amine base (e.g., TEA). Stir the mixture at room temperature. Add the desired amine and continue stirring until the reaction is complete. Isolate and purify the resulting indazole-3-carboxamide.

Step 4: Fluorination Dissolve the indazole-3-carboxamide in a suitable solvent and add a fluorinating agent (e.g., Selectfluor). The reaction conditions (temperature, time) will depend on the specific substrate and desired position of fluorination. Monitor the reaction by TLC and purify the final fluorinated product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR, total EGFR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the fluorinated indazole derivative or a vehicle control orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of the fluorinated indazole derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

Fluorinated indazole derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential for further development as therapeutic agents. The strategic incorporation of fluorine has proven to be a valuable tool for enhancing potency and modulating the pharmacokinetic properties of these molecules. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel fluorinated indazole-based drugs. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. iris.unina.it [iris.unina.it]

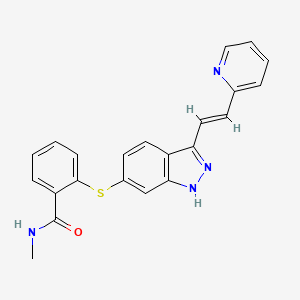

The Emergence of 6-Fluoro-3-Methyl-1H-Indazole: A Novel Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including potent kinase inhibition.[6][7][8][9] This technical guide delves into the discovery and significance of a specifically substituted indazole, 6-fluoro-3-methyl-1H-indazole, as a novel and promising scaffold for the development of targeted therapeutics.

The Strategic Advantage of Fluorine and Methyl Substitutions

The decoration of the indazole core with fluorine and methyl groups at the 6- and 3-positions, respectively, is a strategic approach to enhance its drug-like properties and biological potency. The introduction of a fluorine atom at the 6-position has been shown to improve enzymatic activity and cellular potency of indazole-based inhibitors.[6] This is often attributed to fluorine's ability to form favorable interactions with target proteins and modulate the compound's physicochemical properties, such as metabolic stability and membrane permeability.

Concurrently, the presence of a methyl group at the C3-position of the indazole ring has demonstrated a significant impact on inhibitory activity. For instance, in the context of Pim kinase inhibitors, the addition of a methyl group at this position led to a notable increase in potency against Pim-1, Pim-2, and Pim-3 kinases.[6] This highlights the critical role of the 3-position for establishing key interactions within the ATP-binding pocket of kinases.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various established synthetic routes for indazole derivatives. A plausible and efficient method involves a multi-step synthesis starting from readily available precursors.

Experimental Protocol: A Representative Synthesis

A common synthetic strategy for constructing the this compound scaffold begins with a substituted fluorobenzonitrile. The following is a generalized protocol based on established methodologies for similar indazole syntheses.[10][11][12]

Step 1: Bromination of 3-fluoro-2-methylaniline

To a solution of 3-fluoro-2-methylaniline in acetonitrile, N-bromosuccinimide is added while maintaining the temperature between -10°C and 10°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with sodium bisulfite, and the pH is adjusted to 9-10 with sodium hydroxide. The product, 4-bromo-3-fluoro-2-methylaniline, is then extracted with ethyl acetate, dried, and purified.[12]

Step 2: Diazotization and Cyclization

The resulting 4-bromo-3-fluoro-2-methylaniline undergoes diazotization using a nitrite source, such as sodium nitrite or isoamyl nitrite, in an acidic medium. This is followed by an intramolecular cyclization to form the indazole ring. The reaction conditions, including temperature and acid, are critical for efficient ring closure.[10]

Step 3: Deprotection (if applicable)

In some synthetic routes, a protecting group may be introduced on the indazole nitrogen. A final deprotection step, for example, by treating an N-acetylated intermediate with a base like potassium carbonate in a methanol/water mixture, would yield the final this compound.[12]

Biological Activity and Therapeutic Potential

The this compound scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Kinase Inhibition Profile

Derivatives of this scaffold have shown significant inhibitory activity against several key kinases, including but not limited to:

-

Pim Kinases: These serine/threonine kinases are crucial regulators of signaling pathways involved in tumorigenesis. The 3-methyl-indazole moiety has been identified as a key feature for potent pan-Pim inhibition.[6][7]

-

Fibroblast Growth Factor Receptors (FGFRs): The 6-fluoro substitution on the indazole ring has been shown to enhance the inhibitory activity against FGFR1 and FGFR2, which are implicated in various cancers.[6]

-

c-Jun N-terminal Kinases (JNKs): Isoform-selective JNK3 inhibitors based on the indazole scaffold are being explored for the treatment of neurodegenerative diseases like Parkinson's disease.[1]

-

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy.[8]

Quantitative Biological Data

The following table summarizes representative biological data for indazole derivatives with substitutions relevant to the this compound scaffold, demonstrating their potential as kinase inhibitors.

| Compound Class | Target Kinase | IC50 / Ki (nM) | Cell Line | Cellular Activity (IC50, nM) | Reference |

| 3,5-substituted-6-azaindazole | Pim-1, Pim-2, Pim-3 | 200 - 800 (Ki) | - | - | [6] |

| 1H-indazol-3-amine derivative | FGFR1 | < 4.1 (IC50) | KG1 | 25.3 | [6] |

| 1H-indazol-3-amine derivative | FGFR2 | 2.0 (IC50) | SNU16 | 77.4 | [6] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pan-Pim | Potent inhibition | KMS-12 | - | [7] |

| Indazole derivative | JNK3 | - | - | - | [1] |

| 1H-indazole-3-carboxamide derivative | GSK-3β | 350 (IC50) | - | - | [6] |

Signaling Pathways and Experimental Workflows

The development of drugs based on the this compound scaffold often involves targeting specific signaling pathways. The following diagrams illustrate a conceptual kinase inhibition pathway and a typical drug discovery workflow.

Caption: Conceptual Kinase Inhibition Pathway.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a significant advancement in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 3-position confers advantageous properties that can lead to enhanced potency, selectivity, and drug-like characteristics. The synthetic accessibility of this scaffold, coupled with its demonstrated potential to target a range of therapeutically relevant kinases, positions it as a valuable building block for the next generation of targeted therapies. Further exploration of the structure-activity relationships and optimization of derivatives based on this core will undoubtedly continue to yield promising drug candidates for a variety of diseases.

References

- 1. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Tautomerism in 6-Fluoro-3-methyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, with their biological activity being intrinsically linked to their tautomeric state. This technical guide provides a comprehensive examination of the tautomerism of 6-fluoro-3-methyl-1H-indazole. While this specific molecule is not extensively characterized in existing literature, this document extrapolates from foundational principles of indazole chemistry and data from structurally related analogs to predict its tautomeric behavior. This guide details the theoretical underpinnings of indazole tautomerism, proposes experimental and computational protocols for its characterization, and presents expected quantitative data to aid researchers in the synthesis, analysis, and application of this compound in drug discovery and development.

Introduction to Indazole Tautomerism

The indazole ring system, a fusion of benzene and pyrazole, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2] The equilibrium between these forms is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[1]

For most substituted indazoles, the equilibrium between the 1H- and 2H-tautomers is the most significant.[3][4] The 3H-tautomer is generally considered to be of high energy and is rarely observed.[1][2] The 1H-tautomer, possessing a benzenoid aromatic system, is typically the more thermodynamically stable form compared to the quinonoid-like 2H-tautomer.[5] This stability can, however, be influenced by substitution patterns, solvent effects, and solid-state packing forces.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound is between the 1H and 2H forms. Based on studies of similar substituted indazoles, the 1H-tautomer is predicted to be the predominant and more stable form in both solution and the solid state.[6]

Figure 1: Tautomeric equilibrium of 6-fluoro-3-methyl-indazole.

Predicted Spectroscopic and Physicochemical Data

The following tables summarize the predicted quantitative data for the 1H- and 2H-tautomers of 6-fluoro-3-methyl-indazole. These predictions are based on the analysis of structurally similar compounds and serve as a guide for experimental characterization.[7][8]

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 1H-Tautomer | Predicted Chemical Shift (δ, ppm) for 2H-Tautomer |

| N-H | ~11.0 - 13.0 (broad) | ~9.0 - 11.0 (broad) |

| Aromatic-H | ~7.0 - 7.8 | ~7.2 - 8.0 |

| Methyl-H | ~2.5 | ~2.7 |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 1H-Tautomer | Predicted Chemical Shift (δ, ppm) for 2H-Tautomer |

| C-F | ~155 - 165 (d) | ~150 - 160 (d) |

| Aromatic-C | ~110 - 145 | ~115 - 150 |

| Methyl-C | ~12 - 15 | ~15 - 18 |

Predicted Relative Energies

Computational studies on similar indazoles suggest the 1H-tautomer is more stable.[9][10]

| Tautomer | Method | Predicted Relative Free Energy (kcal/mol) |

| 1H | DFT (B3LYP/6-31G) | 0 (Reference) |

| 2H | DFT (B3LYP/6-31G) | +2.0 to +4.0 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted indazoles.[6][11]

Figure 2: Synthetic workflow for this compound.

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) in n-butanol.

-

Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The broad signal corresponding to the N-H proton is indicative of the tautomeric form.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.

-

¹⁵N NMR Acquisition: If available, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms.

-

2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity and definitively assign the tautomeric structure.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to unambiguously determine the atomic positions and confirm the tautomeric form in the solid state.

Computational Analysis

Density Functional Theory (DFT) Calculations

-

Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 6-fluoro-3-methyl-indazole. Perform geometry optimization for both tautomers in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.

-

NMR Prediction: Predict the ¹H and ¹³C NMR chemical shifts for both tautomers and compare them with the experimental data to support the structural assignment.

Relevance in Drug Development

The tautomeric state of an active pharmaceutical ingredient (API) is critical as it dictates the molecule's hydrogen bond donor-acceptor profile. This, in turn, influences its binding affinity to target proteins, such as kinases, which are common targets for indazole-based inhibitors.[4] A change in the tautomeric form can drastically alter the biological activity of a compound.

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Therefore, a thorough understanding and characterization of the tautomerism of this compound is a prerequisite for its rational development as a therapeutic agent. The experimental and computational workflows outlined in this guide provide a robust framework for achieving this.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

Theoretical and Computational Analysis of 6-Fluoro-3-methyl-1H-indazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 6-fluoro-3-methyl-1H-indazole, a promising scaffold for drug design. By integrating quantum chemical calculations with spectroscopic analysis, we can elucidate the molecular properties that govern its biological activity. This document details the computational approaches, experimental protocols, and data interpretation necessary for the rational design of novel indazole-based therapeutics.

Molecular Properties and Computational Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the structural, electronic, and spectroscopic properties of molecules like this compound.[2][3] These computational insights are crucial for understanding molecular interactions at the atomic level.

Optimized Molecular Geometry

The foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to its lowest energy state. This is typically achieved using DFT methods, such as B3LYP with a 6-31G(d,p) basis set.[2] The resulting bond lengths and angles are critical for understanding the molecule's conformation and steric profile.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-N (pyrazole) | ~1.38 Å | |

| N-N (pyrazole) | ~1.35 Å | |

| C-C (benzene) | ~1.40 Å | |

| C-CH₃ | ~1.50 Å | |

| Bond Angle | F-C-C | ~118° |

| C-N-N | ~110° | |

| N-N-C | ~105° | |

| Note: These values are estimations based on calculations for similar structures and should be confirmed by specific calculations for this compound. |

Electronic Properties

The electronic characteristics of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity and interaction with biological targets.[2][3] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Polarity and solubility |

| Note: These values are estimations based on calculations for similar structures. |

Spectroscopic Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural validation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (DFT/B3LYP/6-31G(d,p))

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (methyl) | Stretching | ~2950 |

| C=C (aromatic) | Stretching | ~1600 |

| C-F | Stretching | ~1250 |

| Note: Predicted frequencies are often scaled to better match experimental data. |

Experimental Protocols

The synthesis and characterization of this compound are prerequisites for any experimental investigation. The following protocols are based on established methods for similar indazole derivatives.

Synthesis of this compound

A common route for the synthesis of substituted indazoles involves the cyclization of a suitably substituted hydrazone. For this compound, a potential synthetic pathway starts from 2,4-difluoroacetophenone.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

A solution of 2,4-difluoroacetophenone and hydrazine hydrate in a suitable solvent like n-butanol is refluxed for an extended period (e.g., 48 hours).[4]

-

After cooling, the reaction mixture is poured into water.

-

The aqueous mixture is extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield the final product.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique where a small amount of the sample is placed directly on the ATR crystal.[6]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

Caption: Workflow for spectroscopic analysis.

Logical Relationships in Computational Drug Design

The integration of computational and experimental data is pivotal in modern drug discovery. The following diagram illustrates the iterative cycle of computational drug design.

Caption: Iterative cycle of computational drug design.

Conclusion

The theoretical and computational study of this compound, supported by robust experimental validation, provides a powerful framework for the design of novel therapeutic agents. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field of medicinal chemistry. The synergy between in silico modeling and empirical testing accelerates the drug discovery process, enabling the development of more potent and selective drug candidates.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

In Vitro Anticancer Screening of Substituted Indazole Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide on the preliminary in vitro screening of substituted indazole derivatives for anticancer activity. Publicly available scientific literature does not contain specific in vitro screening data for 6-fluoro-3-methyl-1H-indazole. The data, protocols, and pathways presented herein are representative of the indazole scaffold and its analogs, synthesized from multiple publicly available research sources.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including potent anticancer properties.[1][2][3] Numerous indazole derivatives have been developed and investigated as inhibitors of various protein kinases and other key targets in oncology.[1][2] This guide outlines the common in vitro screening methodologies used to assess the anticancer potential of this class of compounds, presents representative data from various analogs, and illustrates the associated experimental workflows and biological pathways.

Data Presentation: Antiproliferative Activity of Indazole Analogs

The following tables summarize the in vitro antiproliferative activity of various substituted indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 |

| HepG2 (Liver Cancer) | 0.80 | |

| MCF-7 (Breast Cancer) | 0.34 | |

| Compound 6o | K562 (Leukemia) | 5.15 ± 0.55 |

| A549 (Lung Cancer) | >40 | |

| PC-3 (Prostate Cancer) | >40 | |

| Compound 5k | Hep-G2 (Liver Cancer) | 3.32 |

| FGFR1 Inhibitor 99 | KG1 (Leukemia) | 0.0405 |

| FGFR1/2 Inhibitor 100 | SNU16 (Gastric Cancer) | 0.0774 |

Data synthesized from multiple sources.[1][2][3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro screening results. Below are protocols for key experiments commonly employed to evaluate the anticancer activity of indazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2).[3]

-

Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Indazole derivative compounds dissolved in dimethyl sulfoxide (DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the indazole compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Apoptosis Analysis: Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

Treated and untreated cells.

-

-

Procedure:

-

Treat cells with the indazole compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel indazole derivatives for anticancer activity.

Representative Signaling Pathway: Intrinsic Apoptosis

Many indazole derivatives exert their anticancer effects by inducing apoptosis.[1][4] The diagram below depicts a simplified intrinsic apoptosis pathway, which is often modulated by these compounds.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthetic Routes for the Production of 6-fluoro-3-methyl-1H-indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-3-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The outlined methods are based on established synthetic strategies for analogous indazole derivatives and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the development of novel therapeutic agents. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects. The specific substitution pattern of this compound makes it a valuable building block in drug discovery programs. This document details two plausible and efficient synthetic routes for its preparation.

Synthetic Strategies

Two primary synthetic routes are presented, starting from commercially available precursors. Route 1 employs a classical diazotization and cyclization of a substituted aniline, while Route 2 utilizes a condensation reaction with hydrazine followed by intramolecular cyclization.

Route 1: Synthesis via Diazotization of 4-Fluoro-2-methylaniline